5-[(3-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione
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Overview
Description
5-[(3-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the class of thiazolidinediones This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione typically involves the reaction of 3-fluoroaniline with phenyl isothiocyanate to form an intermediate thiourea derivative. This intermediate then undergoes cyclization with chloroacetic acid to yield the desired thiazolidinedione compound. The reaction conditions generally include the use of a suitable solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to facilitate the formation of the thiazolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinedione derivatives.
Scientific Research Applications
5-[(3-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as diabetes and inflammation.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[(3-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione compound used as an antidiabetic agent.
Pioglitazone: A thiazolidinedione with similar therapeutic applications in diabetes management.
Troglitazone: An older thiazolidinedione compound with a similar structure but different pharmacological properties.
Uniqueness
5-[(3-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione is unique due to the presence of the fluorophenyl group, which can enhance its chemical stability and biological activity. This structural feature distinguishes it from other thiazolidinediones and may contribute to its potential therapeutic benefits and applications in various fields.
Biological Activity
5-[(3-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione is a member of the thiazolidine family, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of oncology and infectious diseases. The following sections detail its synthesis, biological evaluations, and mechanisms of action.
Synthesis
The synthesis of thiazolidine derivatives typically involves the condensation of appropriate amines with thioketones or thiazolidine precursors. For this compound, initial reactions are conducted under controlled conditions to yield the desired product with optimal purity and yield.
Anticancer Properties
Research indicates that thiazolidine derivatives can exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted that thiazolidine derivatives could induce apoptosis and cell cycle arrest in human leukemia U937 cells, suggesting their potential as dual inhibitors targeting crucial signaling pathways (Raf/MEK/ERK and PI3K/Akt) involved in tumor progression .
Table 1: Anticancer Activity of Thiazolidine Derivatives
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | U937 | 15 | Apoptosis induction |
Compound B | A549 | 12 | Cell cycle arrest (G0/G1 phase) |
5-FPA | MCF-7 | 10 | Dual pathway inhibition |
Antimicrobial Activity
Thiazolidine derivatives also demonstrate notable antimicrobial properties. The presence of electron-withdrawing groups on the phenyl ring enhances the antimicrobial efficacy against various bacterial strains. Studies have shown that compounds with arylidine moieties at position 5 exhibit improved antibacterial activity compared to standard drugs like ciprofloxacin .
Table 2: Antimicrobial Activity of Selected Thiazolidine Derivatives
Compound Name | Bacteria Type | Minimum Inhibitory Concentration (MIC µg/mL) |
---|---|---|
5-FPA | Gram-positive | 32 |
Compound C | Gram-negative | 64 |
Compound D | Both | 16 |
The biological activity of thiazolidine derivatives can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Some derivatives have been identified as inhibitors of phosphatases such as PTP1B, which is implicated in insulin signaling and cancer progression .
- Induction of Apoptosis : Compounds like 5-FPA have been observed to induce apoptosis through mitochondrial pathways and caspase activation.
- Cell Cycle Regulation : These compounds can arrest cells in specific phases of the cell cycle, thereby inhibiting proliferation.
Case Studies
Several studies have documented the efficacy of thiazolidine derivatives:
- Study on Anticancer Efficacy : A recent study evaluated a series of thiazolidine derivatives against various cancer cell lines. The results indicated that certain modifications significantly enhanced their anticancer properties, with IC50 values lower than those of established chemotherapeutics .
- Antimicrobial Evaluation : Another study focused on the antimicrobial potential of newly synthesized thiazolidines against both Gram-positive and Gram-negative bacteria. The findings revealed that compounds with halogen substitutions displayed superior activity compared to their unsubstituted counterparts .
Properties
Molecular Formula |
C15H11FN2O2S |
---|---|
Molecular Weight |
302.3 g/mol |
IUPAC Name |
5-(3-fluoroanilino)-3-phenyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C15H11FN2O2S/c16-10-5-4-6-11(9-10)17-13-14(19)18(15(20)21-13)12-7-2-1-3-8-12/h1-9,13,17H |
InChI Key |
WZSZWOWRZWSEMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
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